molecular formula C18H20N4O4S B2653195 Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 923861-64-7

Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

Katalognummer: B2653195
CAS-Nummer: 923861-64-7
Molekulargewicht: 388.44
InChI-Schlüssel: JADMXGNNBZGCKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Thieno[2,3-d]pyrimidine as a Privileged Scaffold

Thieno[2,3-d]pyrimidine derivatives first gained attention in the late 20th century as bioisosteres of purine nucleobases, leveraging their ability to mimic adenine in biological systems. The scaffold’s three isomeric forms (thieno[2,3-d], [3,2-d], and [3,4-d]pyrimidine) were systematically explored, with the [2,3-d] isomer showing superior pharmacokinetic properties due to its balanced hydrophobicity and hydrogen-bonding capacity. A 2019 review cataloged over 120 clinically investigated derivatives, highlighting their progression from antiviral candidates in the 1990s to modern kinase inhibitors. The discovery of dopamine D2 receptor modulation by thieno[2,3-d]pyrimidines in 2018 marked a paradigm shift, revealing allosteric targeting capabilities beyond traditional enzyme inhibition.

Significance in Drug Discovery Research

This scaffold’s dominance stems from three key attributes:

  • Multitarget Engagement : The planar aromatic system permits π-π stacking with tyrosine kinase domains (e.g., VEGFR-2), while substituents enable hydrogen bonding to diverse biological targets.
  • Synthetic Flexibility : Position-specific functionalization allows precise modulation of electronic and steric properties. For example, 5-methyl groups enhance metabolic stability, while 6-carboxylates improve aqueous solubility.
  • Broad Therapeutic Indications : Clinically validated activities span oncology (VEGFR-2 IC~50~ = 0.23 μM), microbiology (MIC = 12.5 μg/mL against E. coli), and CNS disorders (D2 receptor K~i~ = 380 nM).

Structural Diversity and Biological Relevance

Substitution patterns critically determine pharmacological profiles:

Position Common Modifications Biological Impact
3 Alkylamides (e.g., cyanocyclopentyl) Enhances target selectivity through steric complementarity
5 Methyl groups Reduces CYP450-mediated oxidation, improving half-life
6 Ester/acid moieties Modulates logP values (-0.3 to +2.1) for blood-brain barrier penetration

The subject compound integrates these principles:

  • 3-Position : 2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl group introduces conformational rigidity and potential nitrile-mediated interactions with catalytic lysines.
  • 6-Position : Ethyl carboxylate balances solubility (predicted logP = 1.8) and cell permeability.

Position in Current Research Landscape

As a third-generation thieno[2,3-d]pyrimidine derivative, this compound addresses historical limitations through:

  • Enhanced Selectivity : The cyanocyclopentyl group’s spatial bulk may reduce off-target binding compared to early analogs.
  • Metabolic Optimization : Methyl and ester groups work synergistically to block common oxidation sites (predicted t~1/2~ = 6.7h vs. 2.1h for unsubstituted core).
  • Dual Targeting Potential : Molecular modeling suggests concurrent kinase inhibition (via pyrimidine core) and allosteric modulation (via 3-position substituents).

Current studies focus on its application in:

  • Oncology : Potential VEGFR-2 inhibition (structural analogs show IC~50~ < 1 μM).
  • Neuropharmacology : Allosteric GPCR modulation inspired by D2 receptor studies.
  • Anti-Infectives : Thienopyrimidine derivatives demonstrate MIC~90~ = 8 μg/mL against resistant S. aureus.

This compound exemplifies the scaffold’s evolution from simple heterocycle to multifunctional pharmacophore, bridging traditional medicinal chemistry with modern computational design paradigms.

Eigenschaften

IUPAC Name

ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-3-26-17(25)14-11(2)13-15(27-14)20-10-22(16(13)24)8-12(23)21-18(9-19)6-4-5-7-18/h10H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADMXGNNBZGCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3(CCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Table 1: Summary of Synthesis Steps

StepReaction TypeReagents UsedOutcome
1CyclizationThiophene derivatives + pyrimidine precursorsFormation of thienopyrimidine core
2AlkylationEthyl bromide + aminesIntroduction of ethyl group
3FunctionalizationCyanocyclopentylamine derivativesIntroduction of cyanocyclopentyl group

The biological activity of ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has been investigated in various studies. Its potential applications include:

Antitumor Activity

Research indicates that thienopyrimidine derivatives can exhibit significant antitumor properties. In vitro studies have shown that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Table 2: Antitumor Activity Data

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
A549 (Lung Cancer)20Inhibition of cell proliferation

Anti-inflammatory Properties

Additionally, compounds similar to ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate have been reported to possess anti-inflammatory effects. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Mechanistic Studies

Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current studies focus on:

Target Identification

Identifying specific molecular targets within cancer cells or inflammatory pathways can help elucidate how this compound functions at a cellular level.

Structure-Activity Relationship (SAR) Analysis

SAR studies aim to correlate chemical structure with biological activity, guiding modifications that enhance efficacy and reduce toxicity.

Wirkmechanismus

The mechanism of action of Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues and Their Substitutions

Compound Name / ID Position 3 Substituent Position 6 Substituent Notable Features Biological Activity References
Target Compound 2-[(1-cyanocyclopentyl)amino]-2-oxoethyl Ethyl carboxylate High steric bulk from cyclopentyl; cyanogroup enhances polarity Anticancer (EGFR/ErbB2 inhibition hypothesized)
Compound 106–109 () 4-substituted anilino Methanone Dual EGFR/ErbB2 inhibition EGFR IC50: 5.54–82 nM; ErbB2 activity varies
Compound 3a () [(3-phenyl-isoxazol-5-yl)methoxy] Methyl Isoxazole moiety for π-stacking Cytotoxic to A549, HCT116, MCF-7 cell lines
ZINC2616075 () Sulfanylmethyl-[(4-chlorophenyl)methylamino] Ethyl carboxylate Chlorophenyl enhances lipophilicity Unknown (structural analog)
Quinoline derivatives () Varies (e.g., chloro, aryl) Carboxamide Reduced lipophilicity vs. thieno analogs Anticancer (polarity-dependent uptake)

Physicochemical Properties

  • Lipophilicity: The 1-cyanocyclopentyl group introduces moderate polarity (logP ~2.5–3.5 estimated), comparable to quinoline derivatives but higher than pyrazolo[3,4-d]pyrimidines .
  • Solubility: The ethyl carboxylate at position 6 enhances aqueous solubility (>50 μM predicted), contrasting with methanone-substituted analogs (e.g., compounds 106–109), which may have lower solubility .

ADMET and Drug-Likeness

  • Absorption : Moderate permeability predicted due to balanced lipophilicity, outperforming highly polar pyrazolo[3,4-d]pyrimidines but lagging behind chlorophenyl-containing analogs (e.g., ZINC2616075) .
  • Metabolism: The cyanocyclopentyl group may resist cytochrome P450 oxidation, improving metabolic stability versus compounds with unsubstituted cyclopentyl or anilino groups .

Biologische Aktivität

Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is a complex compound belonging to the thieno[2,3-d]pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the realm of cancer therapeutics and other medicinal applications. This article explores the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step chemical reactions. One effective method includes the reaction of thiophene derivatives with various amines and carbonyl compounds. The specific synthetic pathway for Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate has not been extensively detailed in available literature, but similar compounds have been synthesized using one-pot reactions that yield high purity and yield rates .

Antitumor Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, a study highlighted that certain derivatives inhibited the proliferation of breast cancer cell lines (MDA-MB-231 and MCF-7) with IC50 values ranging from 17.83 μM to 19.73 μM . The mechanism behind this activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)
Compound AMDA-MB-23117.83
Compound BMCF-719.73
Ethyl 3-[...]TBDTBD

The biological activity of Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate is believed to involve several mechanisms:

  • Inhibition of DNA Synthesis : Compounds in this class can interfere with nucleic acid synthesis.
  • Apoptosis Induction : They may activate apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : These compounds can halt the cell cycle at various checkpoints, preventing cancer cell proliferation.

Case Studies

Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Study on Cytotoxicity : A recent investigation assessed a series of thieno[2,3-d]pyrimidines against various cancer cell lines. The results indicated that these compounds exhibited selective cytotoxicity with promising therapeutic indices .
  • Combination Therapies : Another study explored the use of thieno[2,3-d]pyrimidines in combination with other therapeutic agents to enhance their efficacy against resistant cancer types .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.